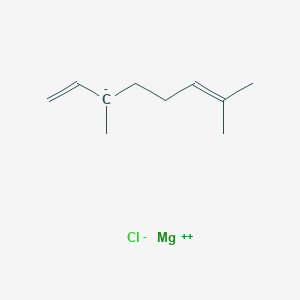
magnesium;3,7-dimethylocta-1,6-diene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;3,7-dimethylocta-1,6-diene;chloride is a compound that combines magnesium, a vital mineral, with 3,7-dimethylocta-1,6-diene, a diene hydrocarbon, and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,7-dimethylocta-1,6-diene;chloride typically involves the reaction of magnesium chloride with 3,7-dimethylocta-1,6-diene. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require the presence of catalysts to facilitate the reaction. The process involves the coordination of magnesium ions with the diene, forming a stable complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and concentration is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;3,7-dimethylocta-1,6-diene;chloride undergoes various chemical reactions, including:
Oxidation: The diene component can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Chloride ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Magnesium;3,7-dimethylocta-1,6-diene;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a cofactor.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and its interaction with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of magnesium;3,7-dimethylocta-1,6-diene;chloride involves the coordination of magnesium ions with the diene, which can influence various molecular pathways. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, thereby affecting their activity. The diene component can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;3,7-dimethylocta-1,6-diene;acetate
- Magnesium;3,7-dimethylocta-1,6-diene;sulfate
- Magnesium;3,7-dimethylocta-1,6-diene;nitrate
Uniqueness
Magnesium;3,7-dimethylocta-1,6-diene;chloride is unique due to its specific combination of magnesium, diene, and chloride, which imparts distinct chemical and physical properties. The chloride ion can influence the solubility and reactivity of the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
61194-08-9 |
|---|---|
Fórmula molecular |
C10H17ClMg |
Peso molecular |
197.00 g/mol |
Nombre IUPAC |
magnesium;3,7-dimethylocta-1,6-diene;chloride |
InChI |
InChI=1S/C10H17.ClH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MDZCWDORDLZRNV-UHFFFAOYSA-M |
SMILES canónico |
C[C-](CCC=C(C)C)C=C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



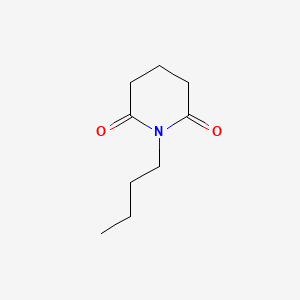
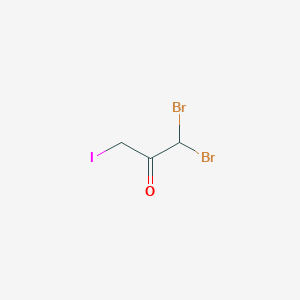

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
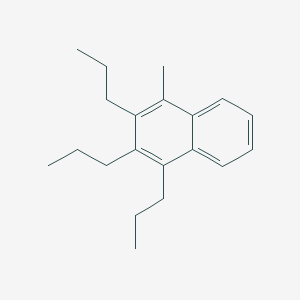
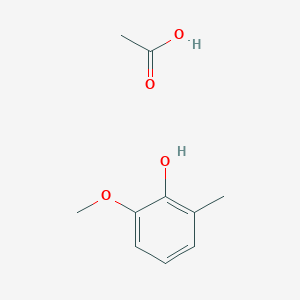
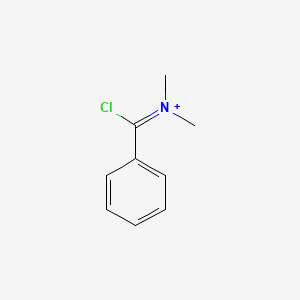
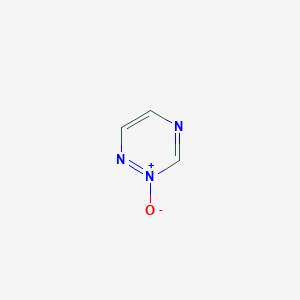
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
